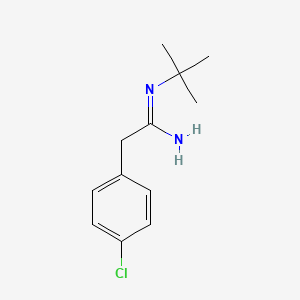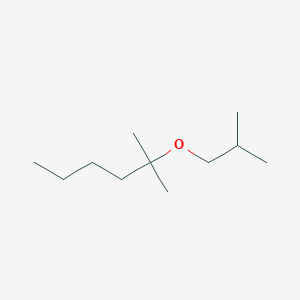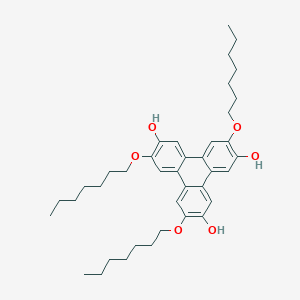![molecular formula C22H19O2P B14187074 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one CAS No. 862970-69-2](/img/structure/B14187074.png)
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoyl group attached to a benzo[b]phosphindole core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one typically involves the reaction of phenyl phosphine with 2,4,6-trimethylbenzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The production method is designed to be cost-effective, environmentally friendly, and adaptable to industrial needs .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one involves the generation of free radicals upon exposure to light. These free radicals initiate chain polymerization reactions, leading to the formation of polymers. The compound interacts with molecular targets such as gelatin methacryloyl in bioprinting applications, facilitating the crosslinking process .
Comparación Con Compuestos Similares
Similar Compounds
Lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate: Another photoinitiator used in similar applications.
Phenyl bis (2,4,6-trimethylbenzoyl) phosphine oxide: Known for its high efficiency in initiating polymerization reactions.
Uniqueness
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is unique due to its specific structural properties that allow for efficient photoinitiation and its versatility in various applications. Its ability to generate free radicals under light exposure makes it particularly valuable in advanced manufacturing processes such as 3D printing and bioprinting .
Propiedades
Número CAS |
862970-69-2 |
|---|---|
Fórmula molecular |
C22H19O2P |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(5-oxobenzo[b]phosphindol-5-yl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H19O2P/c1-14-12-15(2)21(16(3)13-14)22(23)25(24)19-10-6-4-8-17(19)18-9-5-7-11-20(18)25/h4-13H,1-3H3 |
Clave InChI |
XMPUTRWMLMVLNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)P2(=O)C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)

![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)



![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
